molecular formula C14H21NO3 B15345041 alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol CAS No. 110054-13-2

alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol

Cat. No.: B15345041
CAS No.: 110054-13-2
M. Wt: 251.32 g/mol
InChI Key: JHEJWYODFKSDQF-UHFFFAOYSA-N
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Description

4-[2-(Cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound with the molecular formula C14H21NO3 It is known for its unique structure, which includes a cyclohexylamino group attached to a hydroxyethyl chain, which is further connected to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol typically involves the reaction of cyclohexylamine with a suitable precursor that contains the benzene-1,2-diol moiety. One common method involves the alkylation of cyclohexylamine with an appropriate epoxide or halohydrin, followed by subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the cyclohexylamino group or the benzene ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of cyclohexyl derivatives.

Scientific Research Applications

4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups on the benzene ring may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A catecholamine with a similar benzene-1,2-diol structure but with an ethylamine side chain.

    Norepinephrine: Another catecholamine with a similar structure but with a hydroxyl group on the ethylamine side chain.

Uniqueness

4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

110054-13-2

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C14H21NO3/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11/h6-8,11,14-18H,1-5,9H2

InChI Key

JHEJWYODFKSDQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(C2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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